An In-depth Technical Guide to the Mechanism of Action of Finasteride on 5-Alpha Reductase Type II
An In-depth Technical Guide to the Mechanism of Action of Finasteride on 5-Alpha Reductase Type II
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Finasteride (B1672673) is a potent, synthetic 4-aza-3-oxosteroid compound that serves as a highly specific inhibitor of steroid 5-alpha reductase type II (SRD5A2).[1] This enzyme is critical in androgen metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[1][3] Finasteride's therapeutic efficacy stems from its unique mechanism of action, which involves time-dependent, competitive, and apparently irreversible inhibition of SRD5A2.[4][5][6] This is achieved through the formation of a highly stable, covalent intermediate adduct with the cofactor NADPH and the enzyme, effectively halting DHT production.[7][8] This guide provides a detailed examination of the molecular interactions, kinetics, structural basis, and experimental evaluation of finasteride's mechanism of action on SRD5A2.
The 5-Alpha Reductase Type II Signaling Pathway
The primary physiological role of SRD5A2 is the NADPH-dependent reduction of the Δ4,5 double bond in testosterone to produce DHT.[8][9] DHT binds to the androgen receptor with significantly higher affinity than testosterone, making it the principal androgen responsible for the growth and development of the prostate gland and the miniaturization of hair follicles in genetically susceptible individuals.[3][10] SRD5A2 is an integral membrane protein predominantly expressed in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[3][10]
Caption: The physiological signaling pathway of SRD5A2.
Finasteride's Mechanism of Inhibition
Finasteride acts as a mechanism-based, time-dependent inhibitor of SRD5A2.[5][6] While it initially competes with testosterone for the enzyme's active site, its inhibitory action is far more complex than simple competitive binding.[4] The process culminates in the formation of an exceptionally stable bisubstrate analog inhibitor, which effectively renders the enzyme inactive.[2]
The key steps are:
-
Binding: Finasteride binds to the SRD5A2 enzyme, which has already bound its cofactor, NADPH.[7]
-
Hydride Transfer: The enzyme catalyzes a hydride transfer from the C-4 position of the nicotinamide (B372718) ring of NADPH to the C-2 position of the A-ring of finasteride.[11][8] This is analogous to the reduction of testosterone but targets the Δ1,2 double bond of finasteride.
-
Adduct Formation: This hydride transfer results in the formation of a covalent bond between the nicotinamide C-4 atom of NADPH and the C-2 atom of finasteride.[11][12] The resulting structure is a stable NADP-dihydrofinasteride (NADP-DHF) intermediate adduct.[2][7][8]
-
Irreversible Inhibition: This NADP-DHF adduct is a potent, high-affinity inhibitor that remains tightly bound within the enzyme's active site.[2][8] The complex has an extremely slow dissociation rate, with a reported half-life of approximately 30-31 days, leading to the characterization of finasteride's action as apparently irreversible.[13][8]
Caption: Mechanism of SRD5A2 inhibition by finasteride.
Quantitative Analysis of Finasteride Inhibition
The potency of finasteride is reflected in its low inhibition constants and profound physiological effects on DHT levels. While it inhibits SRD5A2 selectively, it has a much lower affinity for the type I isoenzyme.[1]
| Parameter | Value | Tissue/System | Notes | Citations |
| IC50 (Type II) | 13.6 - 36 nM | In vitro | Represents the concentration for 50% inhibition. | [14] |
| Binding Constant (Ki) | ≤ 3 x 10⁻¹³ M | Human Prostate (Type II) | For the NADP-DHF intermediate adduct, indicating extremely tight binding. | [8] |
| Complex Half-Life | ~30-31 days | Human Prostate (Type II) | The dissociation half-life of the SRD5A2 and NADP-DHF complex. | [13][8] |
| Serum DHT Reduction | ~70% | Human Serum | Following daily oral administration (e.g., 1-5 mg). | [1][13][15][16][17] |
| Prostatic DHT Reduction | >90% | Human Prostate Tissue | Demonstrates high efficacy at the target tissue. | [15] |
| Scalp DHT Reduction | ~65% | Human Scalp | With doses ≥ 0.5 mg/day after 6 weeks. | [1] |
| Isoenzyme Selectivity | ~100-fold higher for Type II vs. Type I | In vitro | Highlights the specificity of finasteride. | [1] |
Structural Basis of Inhibition
The high-resolution crystal structure of human SRD5A2 in complex with finasteride and NADPH has provided critical insights into its mechanism.[7][18]
-
Overall Structure: SRD5A2 possesses a unique 7-transmembrane (7-TM) α-helical topology, which forms a large, enclosed binding cavity within the membrane.[8][9][12]
-
Active Site: The crystal structure captured the NADP-dihydrofinasteride (NADP-DHF) intermediate adduct within this cavity.[8][19] The covalent bond between the nicotinamide C-4 atom of NADP and the C-2 atom of finasteride was clearly identified, with a distance of ~1.5 Å.[12]
-
Key Residues: Structural and mutagenesis studies have identified crucial amino acid residues involved in catalysis and inhibitor binding. E57TM2 and Y91TM3 are implicated in facilitating the hydride transfer.[11][9] Other residues, including R114TM4 and F118, contribute to the binding of the steroid substrate and the finasteride adduct through polar and hydrophobic interactions.[8][19][20]
-
Conformational Dynamics: Molecular dynamics simulations suggest that cytosolic loops, particularly L1 and L5, exhibit high flexibility.[8][9] These loops are thought to act as a gate, regulating the entry and exit of the NADPH/NADP+ cofactor from the cytosol into the transmembrane active site.[9][20]
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like finasteride on SRD5A2.
1. Objective: To measure the IC50 value of a test compound against SRD5A2.
2. Materials:
-
Substrate: Testosterone.[21]
-
Cofactor: NADPH.[2]
-
Test Compound: Finasteride (as a positive control) and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Modified phosphate (B84403) buffer, pH 6.5.[21]
-
Reaction Termination Solution: 1 N HCl or organic solvent (e.g., ethyl acetate) for extraction.[21]
-
Detection System: HPLC or LC-MS/MS system for quantifying testosterone and DHT.[23][24]
3. Procedure:
-
Enzyme Preparation: Prepare the enzyme solution (e.g., 20 µg/ml) in the reaction buffer.[21]
-
Pre-incubation: In a microtiter plate or microcentrifuge tubes, add the enzyme solution, buffer, and various concentrations of the test compound (or vehicle control). Pre-incubate the mixture for 15 minutes at 37°C.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 0.9 µM testosterone) and cofactor (NADPH).[21]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[21]
-
Reaction Termination: Stop the reaction by adding 1 N HCl or by adding an organic solvent for extraction.[21]
-
Product Quantification:
-
Extract the steroids using an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC or LC-MS/MS system to separate and quantify the amount of DHT produced (or testosterone remaining).[23]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro SRD5A2 inhibition assay.
X-ray Crystallography of the SRD5A2-Inhibitor Complex
This protocol describes the key steps used to solve the crystal structure of SRD5A2.[11][8]
1. Protein Expression and Purification:
-
Human SRD5A2 was expressed in insect Sf9 cells using a baculovirus expression system.[11]
-
The protein was purified in the presence of finasteride to ensure complex formation and stability.[11]
2. Crystallization:
-
Crystallization was performed using the lipidic mesophase method, which is suitable for integral membrane proteins.[11][8] This involves embedding the purified protein-inhibitor complex into a lipidic cubic phase matrix.
-
Crystals were grown and harvested for data collection.
3. Data Collection and Structure Determination:
-
X-ray diffraction data was collected at a synchrotron source (e.g., Advanced Photon Source).[11]
-
Multiple data sets from several crystals were processed and merged.[11]
-
The structure was determined to a resolution of 2.8 Å using molecular replacement, aided by de novo structural prediction models.[11][8][18]
-
The final model, including the SRD5A2 protein and the NADP-DHF adduct, was refined against the diffraction data.[18]
Conclusion
Finasteride's mechanism of action against 5-alpha reductase type II is a sophisticated, multi-step process that goes beyond simple competitive inhibition. Its potency is derived from the enzyme-catalyzed formation of a highly stable, covalently linked NADP-dihydrofinasteride adduct that effectively sequesters the enzyme in an inactive state for an extended period.[2][7] This mechanism, elucidated through kinetic studies and high-resolution crystallography, explains its profound and specific clinical effects in reducing DHT levels in target tissues. The detailed understanding of this interaction provides a robust framework for the continued development and evaluation of SRD5A2 inhibitors for androgen-dependent conditions.
References
- 1. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. xyonhealth.com [xyonhealth.com]
- 5. Pharmacogenetic analysis of human steroid 5 alpha reductase type II: comparison of finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of time-dependent inhibition of 5 alpha-reductases by delta 1-4-azasteroids: toward perfection of rates of time-dependent inhibition by using ligand-binding energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUSTech researchers reveal the mechanism of finasteride-targeted enzyme for the treatment of hair loss and prostate hyperplasia - SUSTech · SCHOOL OF LIFE SCIENCES [bio.sustech.edu.cn]
- 8. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Finasteride, a Type 2 5alpha-reductase inhibitor, in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surgical & Cosmetic Dermatology | What do we know about 5-alpha reductase inhibitors? [surgicalcosmetic.org.br]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 23. 5α-reductase inhibition assay [bio-protocol.org]
- 24. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
